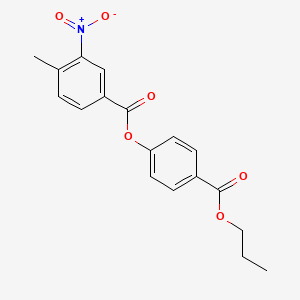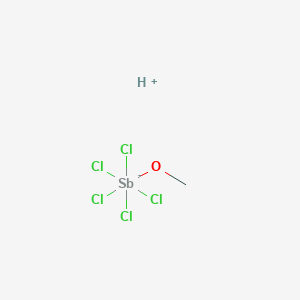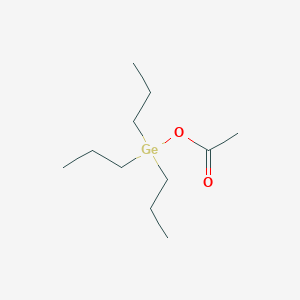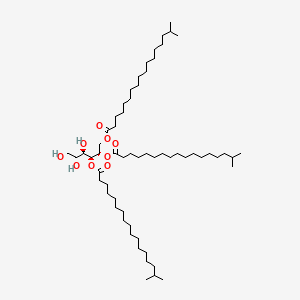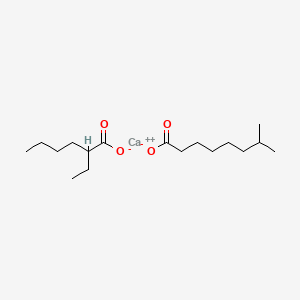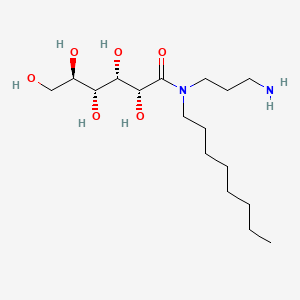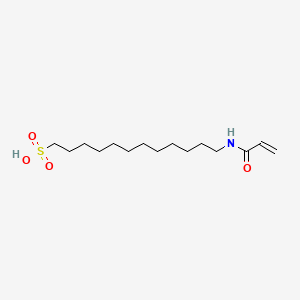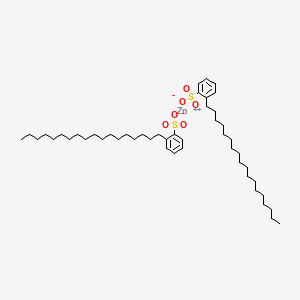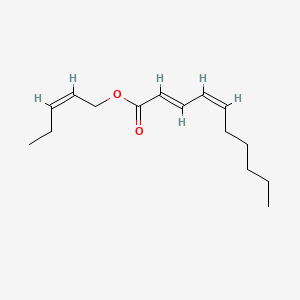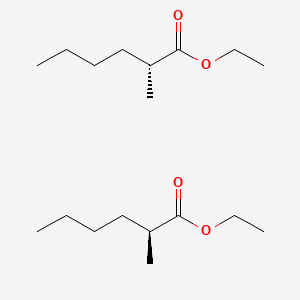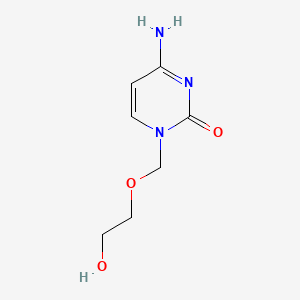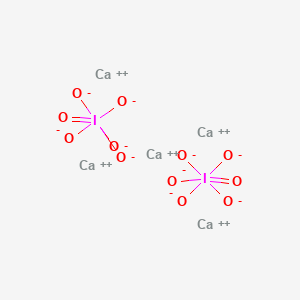
pentacalcium;pentaoxido(oxo)-λ7-iodane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentacalcium;pentaoxido(oxo)-λ7-iodane, also known as pentacalcium orthoperiodate, is a chemical compound with the formula Ca₅(IO₆)₂. It is a calcium salt of orthoperiodic acid and is known for its unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentacalcium orthoperiodate can be synthesized by mixing calcium iodate with calcium oxide or calcium hydroxide in specific molar ratios. The mixture is then heated at temperatures ranging from 425°C to 560°C. After heating, the product is cooled and washed with dilute acid until the washings reach a neutral pH of 7. The final product is dried to achieve a purity of at least 90% .
Industrial Production Methods
In industrial settings, the preparation of pentacalcium orthoperiodate follows similar procedures but on a larger scale. The reactants are mixed in large reactors, and the heating process is carefully controlled to ensure consistent quality and yield. The product is then purified and dried using industrial-grade equipment to meet the required purity standards .
Chemical Reactions Analysis
Types of Reactions
Pentacalcium orthoperiodate undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced under specific conditions to form different iodate compounds.
Substitution: It can participate in substitution reactions where the iodate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction Reactions: Reducing agents such as sodium thiosulfate can be used.
Substitution Reactions: Various organic and inorganic reagents can be employed depending on the desired product.
Major Products Formed
Oxidation: Formation of higher oxidation state iodates.
Reduction: Formation of lower oxidation state iodates or iodides.
Substitution: Formation of substituted iodate compounds with different functional groups.
Scientific Research Applications
Pentacalcium orthoperiodate has several scientific research applications, including:
Chemistry: Used as a reagent in analytical chemistry for the determination of calcium and iodine content.
Biology: Investigated for its potential use in biological assays and as a source of iodine in animal feed.
Medicine: Explored for its antimicrobial properties and potential use in disinfectants.
Industry: Used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of pentacalcium orthoperiodate involves its ability to release iodine and calcium ions under specific conditions. These ions can interact with various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the released iodine can act as an antimicrobial agent, disrupting the cell membranes of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Calcium iodate (Ca(IO₃)₂): A related compound with similar properties but different applications.
Sodium periodate (NaIO₄): Another periodate compound used primarily as an oxidizing agent in organic synthesis.
Potassium periodate (KIO₄): Similar to sodium periodate but with different solubility and reactivity properties.
Uniqueness
Pentacalcium orthoperiodate is unique due to its specific calcium and iodine content, making it particularly useful in applications where both elements are required. Its ability to release iodine and calcium ions under controlled conditions sets it apart from other periodate compounds .
Properties
CAS No. |
13763-58-1 |
|---|---|
Molecular Formula |
Ca5I2O12 |
Molecular Weight |
646.2 g/mol |
IUPAC Name |
pentacalcium;pentaoxido(oxo)-λ7-iodane |
InChI |
InChI=1S/5Ca.2H5IO6/c;;;;;2*2-1(3,4,5,6)7/h;;;;;2*(H5,2,3,4,5,6,7)/q5*+2;;/p-10 |
InChI Key |
IRPCKJOSXOUXAC-UHFFFAOYSA-D |
Canonical SMILES |
[O-]I(=O)([O-])([O-])([O-])[O-].[O-]I(=O)([O-])([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


